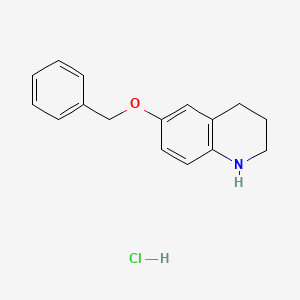

6-(苄氧基)-1,2,3,4-四氢喹啉盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “6-(Benzyloxy)-1,2,3,4-tetrahydroquinoline hydrochloride” is a derivative of tetrahydroquinoline, which is a class of organic compounds. Tetrahydroquinolines are often used in the synthesis of pharmaceuticals and other biologically active compounds .

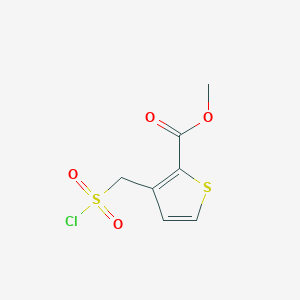

Molecular Structure Analysis

The molecular structure of “6-(Benzyloxy)-1,2,3,4-tetrahydroquinoline hydrochloride” would likely include a tetrahydroquinoline core, with a benzyloxy group attached at the 6-position .Chemical Reactions Analysis

Tetrahydroquinolines can undergo a variety of chemical reactions, including oxidation, reduction, and various types of substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like “6-(Benzyloxy)-1,2,3,4-tetrahydroquinoline hydrochloride” would depend on its specific structure. These properties could include solubility, melting point, boiling point, and various spectroscopic properties .科学研究应用

晶体结构分析:相关四氢异喹啉化合物的分辨率和绝对立体化学已通过 X 射线衍射分析确定。这种研究对于理解此类化合物的结构方面至关重要,这会影响其化学和生物活性 (Mondeshka 等人,1992 年)。

合成和生物活性:已经对四氢喹啉及其衍生物的合成进行了研究,评估了它们在各种生物活性中的潜力。例如,已经探索了抗溃疡活性和具有特定结构变化的衍生物的合成 (Uchida 等人,1990 年)。

抗真菌特性:四氢喹啉衍生物已被合成并评估为潜在的抗真菌剂。这包括研究针对各种病原体的抗真菌活性和结构修饰对其有效性的影响 (Bohórquez 等人,2015 年)。

理化评价和药理活性:四氢喹啉类似物已被合成并测试其理化性质和药理活性,例如眼降压作用,展示了在治疗领域的潜在应用 (Pamulapati 和 Schoenwald,2011 年)。

农业中的生长和产量促进剂:与四氢喹啉相关的化合物已被用作农业中的生长促进剂,显示出提高茄子等农作物产量的有效性 (Vostrikova 等人,2021 年)。

局部麻醉活性与毒性评估:1-芳基四氢异喹啉生物碱衍生物的局部麻醉活性和急性毒性已得到评估,提供了对其潜在治疗应用和安全性概况的见解 (Azamatov 等人,2023 年)。

作用机制

Target of Action:

The primary targets of 6-(Benzyloxy)-1,2,3,4-tetrahydroquinoline hydrochloride are muscarinic receptors. Specifically, it interacts with the M1, M2, and M3 subtypes. These receptors play a crucial role in regulating various physiological processes, including smooth muscle contraction, neurotransmitter release, and glandular secretion .

Mode of Action:

- Antimuscarinic Activity : 6-(Benzyloxy)-1,2,3,4-tetrahydroquinoline hydrochloride acts as an antimuscarinic agent. By binding to muscarinic receptors (M1, M2, and M3), it inhibits the action of acetylcholine, a neurotransmitter. This leads to relaxation of smooth muscles, particularly in the intestines .

- Histamine and Bradykinin Antagonism : Additionally, this compound non-competitively inhibits the effects of histamine and bradykinin. By doing so, it directly affects smooth muscle function, reducing the strength of contractions seen in intestinal spasms .

Pharmacokinetics:

- Absorption : The compound is usually administered orally (20-40 mg per dose) or intramuscularly (10-20 mg per dose). Its duration of action is not particularly long, necessitating multiple daily doses .

安全和危害

未来方向

The future directions in the research and development of a compound like “6-(Benzyloxy)-1,2,3,4-tetrahydroquinoline hydrochloride” would depend on its potential applications. For example, if it’s a pharmaceutical, future research could focus on improving its efficacy, reducing side effects, or finding new therapeutic applications .

属性

IUPAC Name |

6-phenylmethoxy-1,2,3,4-tetrahydroquinoline;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO.ClH/c1-2-5-13(6-3-1)12-18-15-8-9-16-14(11-15)7-4-10-17-16;/h1-3,5-6,8-9,11,17H,4,7,10,12H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEYRMDIJAPSBPA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)OCC3=CC=CC=C3)NC1.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.77 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(Benzyloxy)-1,2,3,4-tetrahydroquinoline hydrochloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N,N-diethylacetamide](/img/structure/B2810991.png)

![1-(4-Ethoxyphenyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea](/img/structure/B2810996.png)

![N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-5-methyl-1,2-benzothiazole-3-carboxamide;hydrochloride](/img/structure/B2810999.png)

![2-ethyl-5-((3-fluorobenzyl)thio)-6-(4-methylbenzyl)-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2811012.png)